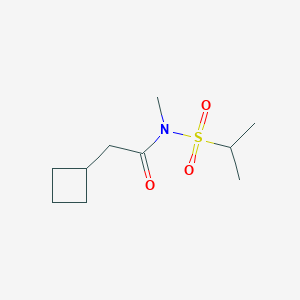
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Wirkmechanismus
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This leads to a decrease in fluid secretion and an increase in mucus viscosity, which can help alleviate symptoms of CF and other diseases.
Biochemical and Physiological Effects:
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway inflammation, improvement of mucociliary clearance, and modulation of pancreatic secretion and male fertility. It has also been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CFTR inhibition, its ability to improve mucociliary clearance, and its anti-inflammatory properties. However, it also has some limitations, including potential off-target effects and the need for further optimization for use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and related compounds. These include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other diseases such as chronic obstructive pulmonary disease and asthma, and the exploration of combination therapies with CFTR modulators and other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and its potential clinical applications.
Synthesemethoden
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-pyridinecarbonitrile with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and diseases. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, leading to improved mucociliary clearance and reduced inflammation in CF patients. 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been used to study the role of CFTR in sweat gland function, pancreatic secretion, and male fertility.
Eigenschaften
IUPAC Name |
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2S/c14-9-2-4-12(19-7-9)20-23(21,22)10-3-1-8(6-18)11(5-10)13(15,16)17/h1-5,7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQNEXQUCSGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)
![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)